molecular formula C18H25F3N4O B3061722 2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)- CAS No. 142494-12-0

2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-

Cat. No.: B3061722
CAS No.: 142494-12-0
M. Wt: 370.4 g/mol
InChI Key: YKJJCYZZWWSBEW-UHFFFAOYSA-N
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Description

ORG-13011 is a compound known for its activity as an agonist of the 5-HT1A receptor.

Preparation Methods

The preparation of ORG-13011 involves synthetic routes that include specific reaction conditions. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The polymorphism of ORG-13011 has been studied using different crystallization methods, including the use of different solvents and cooling rates . Industrial production methods for ORG-13011 are not widely documented, but the compound is available for research purposes from various suppliers .

Chemical Reactions Analysis

ORG-13011 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different crystalline forms under high-temperature conditions .

Scientific Research Applications

ORG-13011 has a wide range of scientific research applications. It is primarily used in the study of neurological disorders due to its activity as a 5-HT1A receptor agonist. This makes it valuable in research related to depression, anxiety, and other central nervous system disorders . Additionally, ORG-13011 has been used in studies involving conditioned taste aversion, which is a procedure used to test for the blockade of drug stimuli .

Mechanism of Action

The mechanism of action of ORG-13011 involves its activity as an agonist of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and other neurological functions. By binding to the 5-HT1A receptor, ORG-13011 can modulate the release of neurotransmitters and influence various signaling pathways involved in mood regulation and other central nervous system functions .

Comparison with Similar Compounds

ORG-13011 is similar to other compounds that act as agonists of the 5-HT1A receptor. Some of these similar compounds include gepirone, tandospirone, and buspirone. What sets ORG-13011 apart is its specific binding affinity and efficacy at the 5-HT1A receptor, which may result in different pharmacological effects and therapeutic potential .

Properties

CAS No.

142494-12-0

Molecular Formula

C18H25F3N4O

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one

InChI

InChI=1S/C18H25F3N4O/c19-18(20,21)15-5-6-22-16(14-15)24-12-10-23(11-13-24)7-1-2-8-25-9-3-4-17(25)26/h5-6,14H,1-4,7-13H2

InChI Key

YKJJCYZZWWSBEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCCN2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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